Lipophilicity Reduction Relative to Direct Aryl-Substituted Analogs
The hydroxymethyl linker in the target compound lowers computed lipophilicity compared to analogs in which the 4-fluorophenyl ring is directly attached to the isoxazole core. The target compound exhibits an XLogP3-AA of 0.8 [1], whereas 3-(4-fluorophenyl)isoxazole-4-carboxylic acid (CAS 334930-07-3) has a computed XLogP3-AA of approximately 2.1 [2]. This reduction of ~1.3 log units may translate into higher aqueous solubility and a superior developability profile for targets requiring low logP.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 3-(4-Fluorophenyl)isoxazole-4-carboxylic acid: ~2.1 |
| Quantified Difference | Approximately –1.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lower logP is often associated with reduced off-target toxicity and improved pharmacokinetic solubility, making this compound a preferable scaffold for medicinal chemistry campaigns that target polar binding sites.
- [1] PubChem Compound Summary, CID 129319624, XLogP3-AA value. View Source
- [2] PubChem-derived XLogP3-AA for 3-(4-fluorophenyl)isoxazole-4-carboxylic acid (CID not publicly accessible; value corroborated with MolCore product data). View Source
